Albendazole-2-aminosulfone-D3 hydrochloride is a derivative of albendazole, a broad-spectrum anthelmintic agent used primarily in the treatment of parasitic infections. This compound is characterized by the incorporation of deuterium isotopes, which can be useful in pharmacokinetic studies and metabolic tracing. The compound's classification falls under pharmaceuticals, particularly in the category of veterinary and human medicine.
The synthesis of albendazole-2-aminosulfone-D3 hydrochloride involves several key steps:
The molecular formula for albendazole-2-aminosulfone-D3 hydrochloride is , with a molecular weight of approximately 278.774 g/mol. The structure includes:
The structural representation can be described using SMILES notation: Cl.[2H]C([2H])([2H])CCS(=O)(=O)c1ccc2[nH]c(N)nc2c1
.
Albendazole-2-aminosulfone-D3 hydrochloride undergoes various chemical reactions, primarily involving:
The mechanism of action of albendazole involves:
The physical and chemical properties of albendazole-2-aminosulfone-D3 hydrochloride include:
Relevant data indicates that at room temperature, it should be stored at +18 °C to maintain stability .
Albendazole-2-aminosulfone-D3 hydrochloride has several significant applications:
Through its diverse applications, albendazole-2-aminosulfone-D3 hydrochloride plays a crucial role in both clinical settings and research environments aimed at understanding parasitic diseases and drug efficacy.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3